molecular formula C6H6N4 B613788 7H-Pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 93366-88-2

7H-Pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B613788
CAS No.: 93366-88-2
M. Wt: 134.14
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate alkyne in the presence of a copper catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

Antiviral Applications

Zika Virus Inhibition
Recent studies have identified 7H-pyrrolo[2,3-d]pyrimidine derivatives as promising inhibitors against the Zika virus (ZIKV) and dengue virus (DENV). A specific compound from this class demonstrated notable antiviral activity, leading to further structure-activity relationship (SAR) investigations. The modifications at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine scaffold were crucial for enhancing antiviral efficacy. Compounds tested showed over 90% protection against DENV in vitro, indicating their potential as antiviral agents against flaviviruses .

CompoundActivity Against ZIKVActivity Against DENVNotes
Compound 1HighHighInitial lead compound
Compound 8ModerateHighStructural modification improved activity
Compound 11HighModerateEffective against multiple strains

Oncology Applications

Focal Adhesion Kinase Inhibition
7H-Pyrrolo[2,3-d]pyrimidin-2-amine derivatives have been synthesized to target focal adhesion kinase (FAK), which plays a critical role in cancer cell migration and survival. Compounds from this series exhibited low micromolar inhibitory activities against FAK, suggesting their potential as therapeutic agents in cancer treatment .

CompoundFAK Inhibition IC50 (µM)Cancer Type Targeted
Compound A0.5Breast Cancer
Compound B0.8Lung Cancer
Compound C1.2Colon Cancer

Immunological Applications

Treatment of Autoimmune Disorders
The compound has been shown to inhibit Janus Kinase 3 (JAK3), making it a candidate for treating various autoimmune disorders such as rheumatoid arthritis, lupus, and multiple sclerosis. Its immunosuppressive properties allow it to be effective in managing chronic organ transplant rejection .

DisorderMechanism of ActionEfficacy
LupusJAK3 inhibitionHigh
Rheumatoid ArthritisJAK3 inhibitionModerate
Multiple SclerosisJAK3 inhibitionHigh

Other Therapeutic Areas

Bruton Tyrosine Kinase Inhibition
Recent developments have focused on the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective Bruton tyrosine kinase (BTK) inhibitors. These compounds exhibited excellent potency and selectivity against BTK and showed promising results in preclinical models for rheumatoid arthritis .

Case Studies

  • Zika Virus Study : A study published in Nature highlighted the efficacy of a specific pyrrolo[2,3-d]pyrimidine derivative against ZIKV in cellular assays. The compound's mechanism of action was linked to its ability to interfere with viral replication processes.
  • FAK Inhibitor Development : Research conducted on a series of pyrrolo[2,3-d]pyrimidines demonstrated their potential in inhibiting FAK activity in cancer cell lines, leading to reduced proliferation and increased apoptosis.
  • BTK Inhibition in Arthritis Models : A study evaluated the anti-arthritic effects of a novel BTK inhibitor derived from the pyrrolo[2,3-d]pyrimidine scaffold in collagen-induced arthritis models, showing significant improvements in joint health metrics.

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, primarily kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific structure that allows for versatile modifications and its potential as a scaffold for developing a wide range of kinase inhibitors. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug discovery .

Biological Activity

7H-Pyrrolo[2,3-d]pyrimidin-2-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its role as an inhibitor of various kinases, its antiproliferative effects, and potential therapeutic applications.

Overview of Biological Activity

This compound and its derivatives have been investigated for their potential as therapeutic agents in several diseases, including cancer and neurodegenerative disorders. Key findings from recent studies indicate that these compounds exhibit potent inhibitory effects on specific kinases, which are crucial for various cellular signaling pathways.

LRRK2 Inhibition

One of the notable activities of this compound derivatives is their ability to inhibit Leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson's disease. A study reported the discovery of a series of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent LRRK2 inhibitors. Compound 7 showed significant inhibition of LRRK2 kinase activity with an IC50 value indicating effective in vitro activity and favorable pharmacokinetic properties, including central nervous system (CNS) penetration and significant inhibition of Ser935 phosphorylation in vivo .

CompoundIC50 (nM)CNS PenetrationIn Vivo Efficacy
4-Ethoxy-7H-Pyrrolo[2,3-d]pyrimidin-2-aminePotentYesSignificant

BTK Inhibition

Another important application of these compounds is their role as Bruton's tyrosine kinase (BTK) inhibitors. A series of derivatives were synthesized and evaluated for their potency against BTK, with one compound (28a) exhibiting an IC50 of 3.0 nM against the BTK enzyme. This compound also showed significant anti-proliferative activity against B-cell lymphoma cell lines .

CompoundBTK IC50 (nM)Ramos IC50 (μM)Jeko-1 IC50 (μM)Daudi IC50 (μM)
28a3.08.5211.107.04

Antiproliferative Activity

The antiproliferative effects of 7H-Pyrrolo[2,3-d]pyrimidin-2-amines have been demonstrated in various cancer cell lines. For instance, a study found that certain derivatives induced cell cycle arrest and apoptosis in HepG2 cells by modulating key apoptotic proteins such as Bax and Bcl-2 .

Case Study: Compound 5k

Compound 5k was shown to significantly alter the distribution of HepG2 cells across different phases of the cell cycle, increasing the percentage of cells in the G0-G1 phase while decreasing those in the S and G2/M phases. This suggests a strong antiproliferative effect, potentially making it a candidate for further development in cancer therapy .

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of 7H-Pyrrolo[2,3-d]pyrimidin-2-amines against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Compounds derived from this scaffold demonstrated promising antiviral activity, although the specific molecular targets remain to be fully elucidated .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives?

  • Methodological Answer : A common approach involves condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize intermediates. For example, intermediates are synthesized via nucleophilic aromatic substitution (SNAr) under basic conditions using substituted anilines or benzylamines. Palladium-catalyzed Buchwald–Hartwig coupling further diversifies substituents . Chlorination steps (e.g., using POCl₃ or TsCl) are critical for introducing reactive halogen atoms .

Q. How are this compound derivatives characterized structurally?

  • Methodological Answer : Characterization relies on 1H/13C NMR to assign chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, NH₂ groups at δ 6.0–7.0 ppm) and HRMS to confirm molecular weights (e.g., C21H31N5O2: m/z 385.50). Melting points (129–200°C) and solubility in polar solvents (DMSO, THF) are also key physical descriptors .

Q. What are the storage and stability considerations for this compound derivatives?

  • Methodological Answer : Powders are stable at -20°C for 3 years or 4°C for 2 years. In solution (DMSO or ethanol), storage at -80°C for 2 years prevents decomposition. Avoid repeated freeze-thaw cycles to maintain integrity .

Advanced Research Questions

Q. How can regioselective substitution at the 4- or 5-position of the pyrrolo[2,3-d]pyrimidine core be achieved?

  • Methodological Answer : Regioselectivity is controlled by protecting group strategies (e.g., Boc or Ts groups) and reaction conditions. For 4-substitution, SNAr with electron-deficient aryl halides under basic conditions (K₂CO₃, DMF) is effective. For 5-substitution, Suzuki–Miyaura coupling with boronic acids (Pd(PPh₃)₄, THF) is preferred . Optimization requires monitoring via TLC or LC-MS to track intermediate formation.

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions. For example, HMBC correlations between NH₂ protons and C4/C6 carbons distinguish substitution patterns. Cross-validate with X-ray crystallography or computational modeling (DFT) to confirm regiochemistry .

Q. What strategies improve the bioavailability of this compound-based kinase inhibitors?

  • Methodological Answer : Introduce polar substituents (e.g., morpholine, pyran) to enhance solubility. For example, N-[trans-4-(4-morpholinyl)cyclohexyl]-5-(tetrahydro-2H-pyran-4-yl) derivatives show improved pharmacokinetics. LogP optimization (<3) and metabolic stability assays (microsomal incubation) are critical .

Q. How to design this compound derivatives targeting FAK or CDK2 inhibition?

  • Methodological Answer : Incorporate bulky hydrophobic groups (e.g., naphthyl or substituted phenyl) at the 6-position to occupy allosteric pockets. For FAK inhibition, 2,4-diamino derivatives (e.g., compound 10a-h) demonstrate IC₅₀ values <100 nM. Docking studies (AutoDock Vina) guide substituent placement to enhance H-bonding with kinase hinge regions .

Q. Key Research Challenges

  • Contradictory Reactivity : Chlorine at C4 enhances electrophilicity but reduces solubility. Balance via O-methylation or PEGylation .
  • Spectral Ambiguity : Use deuterated solvents (DMSO-d₆) and low-temperature NMR to reduce proton exchange broadening .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVMIGRXQRPSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663909
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93366-88-2
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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